molecular formula C3Cl2INS B15305737 2,4-Dichloro-5-iodo-1,3-thiazole

2,4-Dichloro-5-iodo-1,3-thiazole

Cat. No.: B15305737
M. Wt: 279.91 g/mol
InChI Key: DVGDZPLJGAKVOU-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-iodo-1,3-thiazole is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. Thiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-iodo-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea . The reaction conditions often require a solvent such as ethanol and a base like potassium hydroxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-iodo-1,3-thiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the thiazole ring .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-iodo-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-1,3-thiazole
  • 2,5-Dichloro-1,3-thiazole
  • 2,4-Dichloro-5-methyl-1,3-thiazole

Uniqueness

2,4-Dichloro-5-iodo-1,3-thiazole is unique due to the presence of both chlorine and iodine atoms in its structure. This combination of halogens can enhance its reactivity and biological activity compared to other thiazole derivatives .

Properties

Molecular Formula

C3Cl2INS

Molecular Weight

279.91 g/mol

IUPAC Name

2,4-dichloro-5-iodo-1,3-thiazole

InChI

InChI=1S/C3Cl2INS/c4-1-2(6)8-3(5)7-1

InChI Key

DVGDZPLJGAKVOU-UHFFFAOYSA-N

Canonical SMILES

C1(=C(SC(=N1)Cl)I)Cl

Origin of Product

United States

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